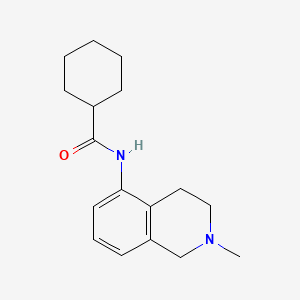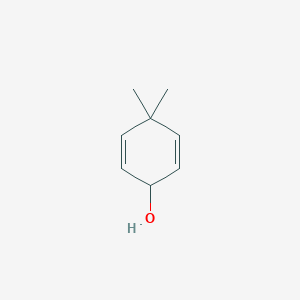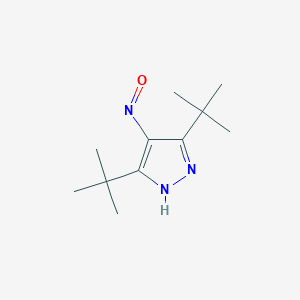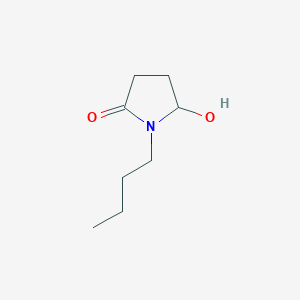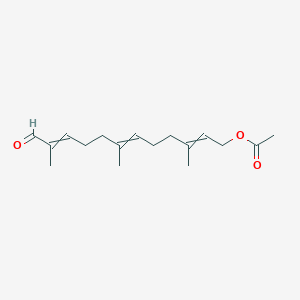![molecular formula C12H7N3O3 B14663751 11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro- CAS No. 37447-20-4](/img/structure/B14663751.png)
11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro- is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by a fused ring system consisting of a pyridine ring and a quinazoline ring, with a nitro group attached at the second position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro- typically involves the condensation of 2-chlorobenzoic acid with 2-aminopyridine derivatives. This reaction is often carried out in the presence of a solvent such as N,N-dimethylformamide (DMF) and under ultrasound irradiation to improve yield and reduce reaction time . The reaction conditions may vary, but common reagents include potassium tert-butoxide (KtOBu) and 2-fluorobenzonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of ultrasound irradiation and environmentally benign solvents, are likely to be applied to scale up the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) for reduction reactions. For substitution reactions, reagents like sodium hydride (NaH) and various electrophiles can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 11H-Pyrido[2,1-b]quinazolin-11-one, 2-amino-.
Applications De Recherche Scientifique
11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives have shown promise in anti-inflammatory, antimicrobial, and antioxidant activities.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro- involves its interaction with molecular targets such as efflux pumps in bacterial cells. By inhibiting these pumps, the compound can increase the intracellular concentration of antibiotics, thereby enhancing their efficacy . The exact molecular pathways involved in its action are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
11H-Pyrido[2,1-b]quinazolin-11-one: The parent compound without the nitro group.
6,7,8,9-Tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one: A derivative with additional hydrogen atoms in the ring system.
2-Amino-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one: A derivative with an amino group instead of a nitro group.
Uniqueness
The presence of the nitro group at the second position in 11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro- imparts unique chemical properties, such as increased reactivity towards reduction and substitution reactions. This makes it a valuable intermediate for the synthesis of various biologically active compounds.
Propriétés
Numéro CAS |
37447-20-4 |
|---|---|
Formule moléculaire |
C12H7N3O3 |
Poids moléculaire |
241.20 g/mol |
Nom IUPAC |
2-nitropyrido[2,1-b]quinazolin-11-one |
InChI |
InChI=1S/C12H7N3O3/c16-12-9-7-8(15(17)18)4-5-10(9)13-11-3-1-2-6-14(11)12/h1-7H |
Clé InChI |
ZTZFQBQMPPNXLK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


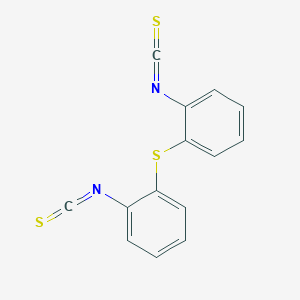
![1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL](/img/structure/B14663678.png)


